1,4-Bis(ethenylsulfanyl)benzene
Description
1,4-Bis(ethenylsulfanyl)benzene is a benzene derivative featuring ethenylsulfanyl (–SCH=CH2) groups at the 1,4 positions. Sulfanyl groups are known to influence electronic properties, solubility, and coordination chemistry, making this compound relevant in materials science and organic synthesis. This article compares 1,4-bis(ethenylsulfanyl)benzene with structurally similar compounds, focusing on substituent effects, molecular properties, and applications.
Properties
CAS No. |
86199-22-6 |
|---|---|
Molecular Formula |
C10H10S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
1,4-bis(ethenylsulfanyl)benzene |
InChI |
InChI=1S/C10H10S2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h3-8H,1-2H2 |
InChI Key |
HJPPBGGCSFEJBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=CC=C(C=C1)SC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(ethenylsulfanyl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of halogenated benzene derivatives with ethenylsulfanyl groups.
Industrial Production Methods
Industrial production of 1,4-Bis(ethenylsulfanyl)benzene may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(ethenylsulfanyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alkanes or alcohols
Substitution: Varied substituted benzene derivatives .
Scientific Research Applications
1,4-Bis(ethenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including liquid crystals and optoelectronic devices
Mechanism of Action
The mechanism of action of 1,4-Bis(ethenylsulfanyl)benzene involves its interaction with molecular targets through its ethenylsulfanyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic interactions, as well as redox reactions .
Comparison with Similar Compounds
Sulfur-Containing Derivatives
Halogenated Derivatives
- 1,4-Bis(iodomethyl)benzene () : Iodine’s polarizability facilitates halogen bonding (e.g., I⋯I interactions) and cross-linking in polymers. Its reactivity surpasses brominated analogs (e.g., α,α′-dibromo-p-xylene).
- 1,4-Bis(trichloromethyl)benzene () : Trichloromethyl groups (–CCl3) confer high thermal stability (mp 106–110°C) but pose significant health hazards (respiratory and dermal toxicity).
Oxygen- and Phosphorus-Containing Derivatives
Coordination Chemistry
Polymer Science
Optical and Electronic Properties
- The carboxylic acid derivative () exhibits nonlinear optical properties (e.g., hyperpolarizability) under DFT and MP2 calculations, unlike sulfur- or halogen-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
